2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Description
2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C20H14ClF3N6O3 and its molecular weight is 478.82. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide (CAS Number: 893932-61-1) is a complex organic molecule known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H13ClF3N6O2, with a molecular weight of 497.3 g/mol. The structure features a triazolo-pyrimidine framework, which is significant for its biological properties. The presence of chloro and trifluoromethoxy substituents indicates potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C20H13ClF3N6O2 |
Molecular Weight | 497.3 g/mol |
CAS Number | 893932-61-1 |
Antitumor Activity
Preliminary studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit the growth of various cancer cell lines. Research indicates that such compounds can induce apoptosis in tumor cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazole derivatives are known for their efficacy against a range of pathogens, including bacteria and fungi. In particular, the presence of the triazole ring has been associated with inhibitory effects on microbial growth, potentially through interference with nucleic acid synthesis or cell wall integrity .
Enzyme Inhibition
Research has highlighted the ability of similar compounds to act as enzyme inhibitors. For example, some triazole derivatives have demonstrated urease inhibitory activity, which is crucial in treating infections caused by urease-producing organisms like Helicobacter pylori. This inhibition can lead to reduced ammonia production and subsequent acid neutralization in the gastric environment .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings from various studies include:
- Chloro Substituent : The presence of a chloro group at specific positions enhances cytotoxicity against cancer cell lines.
- Trifluoromethoxy Group : This substituent may improve solubility and bioavailability, which are critical for therapeutic efficacy.
- Pyrimidine Core : The pyrimidine structure is essential for maintaining biological activity, as modifications can lead to loss of function .
Case Studies
- Antitumor Efficacy : In one study, derivatives similar to this compound were tested against human cancer cell lines (e.g., MCF-7 and HeLa). Results showed that certain modifications led to enhanced cytotoxic effects compared to standard chemotherapeutics .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties against Helicobacter pylori. The compound exhibited significant inhibition at low micromolar concentrations, comparable to established antibiotics .
Properties
IUPAC Name |
2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N6O3/c1-11-2-5-13(8-15(11)21)30-18-17(27-28-30)19(32)29(10-25-18)9-16(31)26-12-3-6-14(7-4-12)33-20(22,23)24/h2-8,10H,9H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFSRAIWRPIDFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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